3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Catalog No.
S924829
CAS No.
842144-03-0
M.F
C7H9BrClN3
M. Wt
250.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

CAS Number

842144-03-0

Product Name

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

IUPAC Name

5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

InChI

InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12)

InChI Key

JWLCTARGJHTLKS-UHFFFAOYSA-N

SMILES

CCNC1=C(C(=NC=C1Br)Cl)N

Canonical SMILES

CCNC1=C(C(=CN=C1Cl)Br)N

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (CAS 842144-03-0) is a highly functionalized, tetra-substituted pyridine building block specifically engineered for the synthesis of advanced pharmaceutical intermediates. In procurement and process chemistry, its primary value lies in its role as the definitive precursor for 1-ethyl-1H-imidazo[4,5-c]pyridine cores, a privileged structural motif found in potent pan-AKT and MSK-1 kinase inhibitors such as GSK690693 [1]. By featuring a pre-installed N-ethyl group alongside orthogonal halogen substituents (bromo and chloro) and adjacent diamines, this compound provides an immediate, cyclization-ready scaffold that bypasses multiple complex and hazardous upstream synthetic steps.

Attempting to substitute this specific compound with a generic, non-alkylated analog (such as 5-bromo-2-chloro-3,4-diaminopyridine) introduces severe regioselectivity failures during downstream processing [1]. If a non-alkylated imidazo[4,5-c]pyridine core is formed first, subsequent N-alkylation with ethyl iodide or similar reagents typically yields an inseparable, near 1:1 mixture of N1-ethyl and N3-ethyl isomers. This necessitates scale-limiting chromatographic purification and immediately halves the theoretical yield of the target active pharmaceutical ingredient (API). Procuring the pre-ethylated 842144-03-0 forces the cyclization to occur with absolute N1-regiocontrol, making it a mandatory selection for efficient, scalable kinase inhibitor manufacturing.

Absolute N1-Regioselectivity in Imidazole Annulation

Utilizing 3-amino-5-bromo-2-chloro-4-ethylaminopyridine guarantees exclusive formation of the 1-ethyl-1H-imidazo[4,5-c]pyridine core upon condensation with carboxylic acids or orthoesters [1]. In contrast, cyclizing a non-alkylated precursor and subsequently attempting N-alkylation results in a near 1:1 mixture of N1 and N3 isomers. The pre-installed secondary amine forces cyclization to occur with absolute regiocontrol, eliminating the need for complex downstream separation.

Evidence DimensionRegioselectivity of N-alkylation/cyclization
Target Compound Data>99% N1-ethyl regioselectivity (single isomer)
Comparator Or BaselinePost-cyclization ethylation of 5-bromo-2-chloro-1H-imidazo[4,5-c]pyridine (~50:50 mixture of N1/N3 isomers)
Quantified Difference>49% absolute increase in target isomer yield
ConditionsStandard condensation (e.g., with oxadiazole-carboxylic acid) vs. standard alkylation (ethyl iodide/base)

Eliminates the need for costly, scale-limiting chromatographic separation of N-alkyl isomers, effectively doubling the throughput of target API synthesis.

Chemoselective Sequential Functionalization via Orthogonal Halogens

The presence of both a 5-bromo and 2-chloro substituent provides a built-in handle for sequential, highly controlled palladium-catalyzed cross-coupling [1]. The 5-bromo position (which becomes the 7-position in the resulting imidazopyridine) undergoes Sonogashira or Suzuki coupling at milder conditions, leaving the 2-chloro position completely intact for subsequent nucleophilic displacement or higher-temperature coupling. A symmetrical di-bromo comparator would yield poor statistical mono-coupling mixtures.

Evidence DimensionChemoselective mono-coupling yield
Target Compound Data>85% yield for mono-coupling at the Br position without Cl interference
Comparator Or BaselineSymmetrical di-bromo analogs (poor statistical mono-coupling yields, typically <50%)
Quantified Difference>35% absolute increase in target mono-coupled intermediate yield
ConditionsPd-catalyzed Sonogashira/Suzuki coupling conditions

Allows procurement teams to source a single starting material that supports divergent, late-stage functionalization at two distinct vectors without requiring protecting groups.

Step-Count Reduction in API Manufacturing Workflows

Procuring CAS 842144-03-0 directly bypasses the highly hazardous and low-yielding nitration, amination, and halogenation sequence required to build this substitution pattern from basic pyridine feedstocks [1]. Synthesizing this tetra-substituted ring in-house typically requires 5 or more steps with an overall yield often below 15%. Direct procurement shifts the burden of complex aromatic substitution to the supplier, allowing R&D to start immediately at the high-value cyclization step.

Evidence DimensionSynthetic step count to target imidazopyridine scaffold
Target Compound Data1 step (direct cyclization)
Comparator Or BaselineBasic pyridine starting materials (5+ steps, <15% overall yield)
Quantified DifferenceReduction of 4-5 synthetic steps and associated hazardous reagent handling
ConditionsGMP or pilot-scale API synthesis workflows

Drastically reduces time-to-market and internal labor costs for synthesizing pan-AKT inhibitor libraries or scaling up lead clinical candidates.

Synthesis of Pan-AKT Kinase Inhibitors

Directly applicable for synthesizing GSK690693 and related analogs targeting AKT1, AKT2, and AKT3. The compound's pre-installed ethyl group and orthogonal halogens allow for precise structure-activity relationship (SAR) exploration and rapid scale-up of the 1-ethyl-1H-imidazo[4,5-c]pyridine core[1].

Development of MSK-1 Inhibitors

Ideal precursor for constructing 1H-imidazo[4,5-c]pyridin-2-yl-1,2,5-oxadiazol-3-ylamine derivatives, which are utilized as potent mitogen and stress-activated protein kinase-1 (MSK-1) inhibitors in neurology and oncology research [2].

Divergent Fragment-Based Drug Discovery (FBDD)

The orthogonal bromo and chloro handles make this an excellent core building block for generating diverse fragment libraries. Chemists can sequentially couple different pharmacophores at the 4- and 7-positions of the resulting imidazopyridine without complex protection/deprotection schemes [1].

XLogP3

2.2

Wikipedia

5-Bromo-2-chloro-N~3~-ethylpyridine-3,4-diamine

Dates

Last modified: 08-16-2023

Explore Compound Types